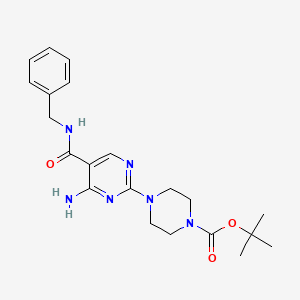![molecular formula C17H16ClFN2O2 B2674663 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide CAS No. 2411284-16-5](/img/structure/B2674663.png)
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide, also known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development, activation, and survival. Upon activation of the BCR, BTK is activated and initiates a downstream signaling cascade that leads to B-cell proliferation and differentiation. 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide selectively inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. This leads to the inhibition of BCR signaling and subsequent suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit BTK activity in vitro and in vivo. In preclinical studies, it has demonstrated potent antitumor activity in B-cell malignancies, including CLL, MCL, and DLBCL. It has also shown efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. It also has a favorable pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation of this compound is its lack of selectivity for different BTK isoforms, which may limit its therapeutic potential in certain disease contexts. Additionally, further studies are needed to determine the optimal dosing regimen and potential drug interactions with other medications.
Orientations Futures
There are several future directions for the development of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide. One potential application is in combination therapy with other targeted agents or chemotherapy for the treatment of B-cell malignancies. Additionally, this compound may have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine the optimal dosing regimen, safety profile, and efficacy of this compound in these disease contexts. Additionally, the development of more selective BTK inhibitors may provide new therapeutic options for the treatment of B-cell malignancies and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide involves several steps, starting from the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with 4-aminophenylacetic acid to form 4-[(4-aminophenyl) carbonyl]benzoic acid. The next step involves the reaction of the above compound with 2-chloropropionyl chloride to form 4-[(2-chloropropanoylamino)methyl]benzoic acid. Finally, the reaction of the above compound with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) yields this compound.
Applications De Recherche Scientifique
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. The drug's ability to selectively inhibit BTK, a key signaling molecule in B-cell receptor (BCR) signaling, makes it a promising therapeutic target for these diseases.
Propriétés
IUPAC Name |
4-[(2-chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-11(18)16(22)20-10-12-2-4-13(5-3-12)17(23)21-15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXLHZNOMNVAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)
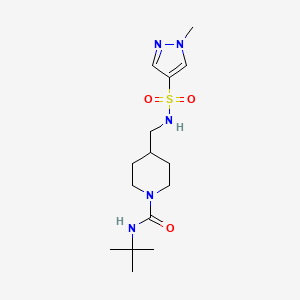
![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)
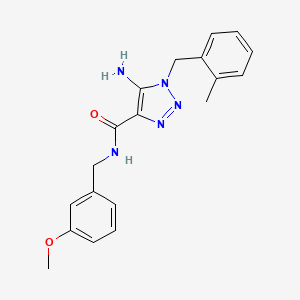
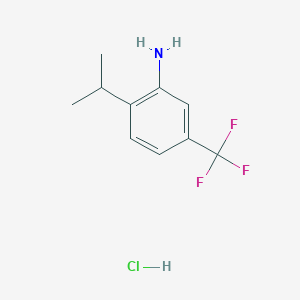
![N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2674589.png)
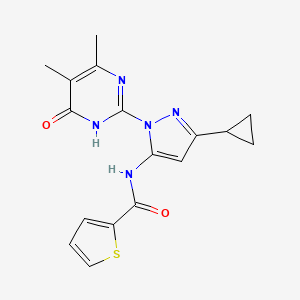
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)

![7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2674595.png)
![N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2674598.png)
![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)
![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)
